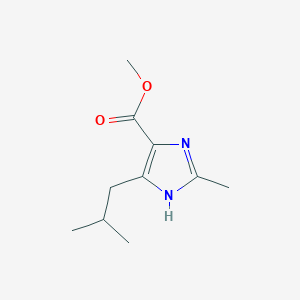

methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate

Descripción general

Descripción

Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate: is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isobutyl group at the 4-position, a methyl group at the 2-position, and a carboxylate ester group at the 5-position.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the reaction of 4-isobutyl-2-methyl-1H-imidazole with methyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis may involve a more complex multi-step process starting from simpler precursors like imidazole and isobutyl chloride . The reaction conditions typically include the use of strong bases and organic solvents to facilitate the formation of the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide .

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, involving reagents like halides or alkylating agents .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, in acidic or neutral medium.

Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether.

Substitution: Halides, alkylating agents, in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated imidazoles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications. Imidazole derivatives, including methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate, have demonstrated a range of biological activities, making them valuable in drug development.

1.1 Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar compounds against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property positions it as a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Material Science Applications

This compound is not limited to medicinal applications; it also plays a significant role in material science.

2.1 Ligands in Coordination Chemistry

Imidazole derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. This compound can act as a bidentate ligand, coordinating through both nitrogen and oxygen atoms. This characteristic has implications for the synthesis of metal-organic frameworks (MOFs) and catalysts .

2.2 Functional Materials

The compound's unique structure allows it to be utilized in the development of functional materials, such as sensors and organic semiconductors. Its ability to participate in charge transfer processes makes it suitable for applications in electronic devices and sensors that require high sensitivity and selectivity .

Synthesis and Characterization

A notable study involved the synthesis of this compound through a multi-step process involving the reaction of isobutylamine with 2-methylimidazole and subsequent esterification. The characterization was performed using NMR spectroscopy and X-ray crystallography, confirming the compound's structure and purity .

Biological Evaluation

In another study, the biological evaluation of this compound was conducted to assess its cytotoxicity against cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential anticancer properties that warrant further exploration .

| Activity Type | Test Organisms | Results |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Inhibition at low concentrations |

| Anti-inflammatory | Human macrophages | Reduced cytokine production |

| Cytotoxicity | Various cancer cell lines | Dose-dependent inhibition |

Table 2: Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Initial Reaction | Isobutylamine + 2-Methylimidazole | 80°C, 24 hours | 75 |

| Esterification | Methyl chloroformate | Room temperature | 85 |

Mecanismo De Acción

The mechanism by which methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological system and the specific reaction conditions.

Comparación Con Compuestos Similares

Methyl 1H-imidazole-5-carboxylate: Lacks the isobutyl and methyl substituents.

4-isobutyl-2-methyl-1H-imidazole: Lacks the carboxylate ester group.

Imidazole: The simplest form without any substituents.

Uniqueness: Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both the isobutyl and methyl groups enhances its lipophilicity, potentially improving its ability to interact with biological membranes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Actividad Biológica

Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activity

Imidazole derivatives, including this compound, have been investigated for various biological activities such as antimicrobial , anticancer , and anti-inflammatory effects. The structural characteristics of imidazoles contribute to their interaction with multiple biological targets, which can lead to diverse pharmacological outcomes.

The biological activity of this compound is primarily attributed to its ability to:

- Inhibit Enzyme Activity : Imidazole derivatives can inhibit enzymes involved in critical biochemical pathways, thereby modulating cellular functions.

- Modulate Receptor Function : These compounds can interact with various receptors, influencing signaling pathways that are crucial for cellular responses.

Pharmacokinetics

Imidazole derivatives are generally characterized by:

- High Solubility : This property enhances their bioavailability, allowing for better absorption and distribution in biological systems.

- Diverse Metabolism : The metabolism of these compounds can vary significantly based on their substituents, affecting their efficacy and safety profiles.

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain imidazole compounds can effectively inhibit the growth of bacteria and fungi.

Anticancer Properties

This compound has been explored for its anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Anti-inflammatory Effects

The anti-inflammatory activity of imidazole derivatives has been documented in several studies. These compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.

Case Studies

- Antimicrobial Efficacy : A study conducted on various imidazole derivatives demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines, this compound was shown to reduce cell viability and induce apoptosis at micromolar concentrations. The compound's mechanism was linked to the activation of caspase pathways.

- Inflammation Models : Animal models treated with this compound demonstrated reduced inflammation markers compared to control groups. The compound effectively reduced edema in carrageenan-induced paw edema models.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)5-8-9(10(13)14-4)12-7(3)11-8/h6H,5H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNKXLPHGNKGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)CC(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654024 | |

| Record name | Methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-77-8 | |

| Record name | Methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.